

Chemical Structure & Utility Guide: 3-(Ethoxymethyl)azetidine HCl

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Compound of Interest

Compound Name:	3-(Ethoxymethyl)azetidine;hydrochloride
CAS No.:	897019-61-3
Cat. No.:	B2488920

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Executive Summary

3-(Ethoxymethyl)azetidine hydrochloride (CAS: 897019-61-3 for HCl salt; related free base CAS: 935669-27-5) is a high-value heterocyclic building block used in modern medicinal chemistry. It serves as a conformationally restricted surrogate for larger ether-containing amines (like morpholines or piperidines). Its core value lies in the azetidine ring strain (~26 kcal/mol), which enforces a specific vector orientation for the ethoxymethyl side chain, often improving metabolic stability and selectivity profiles in drug candidates targeting CNS and inflammatory pathways.

Part 1: Structural Analysis & Physicochemical Properties

Structural Geometry & Conformation

Unlike the planar oxetane or the highly flexible pyrrolidine, the azetidine ring in 3-(Ethoxymethyl)azetidine HCl exists in a puckered "butterfly" conformation. This puckering relieves torsional strain between vicinal methylene protons.

- Pucker Angle: Typically 25–35°.
- Vector Orientation: The 3-ethoxymethyl substituent adopts an equatorial-like position to minimize 1,3-transannular steric interactions with the nitrogen lone pair (in the free base) or the N-H protons (in the salt).
- Ring Strain: The high ring strain (26 kcal/mol) makes the ring susceptible to nucleophilic ring-opening under harsh conditions but stable under standard physiological and cross-coupling conditions.

Physicochemical Data Table

Property	Value / Description	Relevance
Molecular Formula		Core composition
Molecular Weight	151.63 g/mol	Fragment-based design (Low MW)
Exact Mass	115.0997 (Free Base)	Mass Spec identification
Physical State	White to off-white hygroscopic solid	Handling requirement
Solubility	High in , DMSO, Methanol	Ideal for aqueous bioassays
pKa (Conjugate Acid)	10.5 (Estimated)	Highly basic secondary amine
Topological Polar Surface Area	21.26	Excellent CNS penetration potential
LogP (Calculated)	0.3 (Free Base)	Low lipophilicity (Lead-like)

Part 2: Synthetic Pathways[2][3][4]

Retrosynthetic Logic

The synthesis of 3-(Ethoxymethyl)azetidine HCl generally proceeds via the functionalization of a pre-formed azetidine ring. Cyclization of acyclic precursors is possible but less common for this specific ether derivative due to the availability of 3-hydroxymethylazetidine intermediates.

Primary Route: O-Alkylation of a protected 3-(hydroxymethyl)azetidine followed by deprotection.

Step-by-Step Experimental Protocol

Note: All reactions must be performed in a fume hood. Azetidines are potential irritants.

Step 1: Protection (if starting from raw amino alcohol)

Precursor: 3-(Hydroxymethyl)azetidine (often available as N-benzhydryl or N-Boc).

- Reagent: Di-tert-butyl dicarbonate (

).

- Conditions:

,

,

.[\[1\]](#)

- Yield: >90%.

Step 2: O-Alkylation (Williamson Ether Synthesis)

- Substrate: 1-Boc-3-(hydroxymethyl)azetidine.
 - Reagents: Sodium Hydride (NaH, 60% in oil), Ethyl Iodide (
-).
- Solvent: Anhydrous THF or DMF.

- Protocol:
 - Cool solution of substrate in THF to
.[\[2\]](#)
 - Add NaH portion-wise (1.2 eq). Evolution of
gas occurs.
 - Stir for 30 min to ensure alkoxide formation.
 - Add Ethyl Iodide (1.5 eq) dropwise.
 - Warm to RT and stir for 4–12 hours.
 - Quench: Carefully with sat.
.
. Extract with EtOAc.[\[2\]](#)

Step 3: Deprotection & Salt Formation

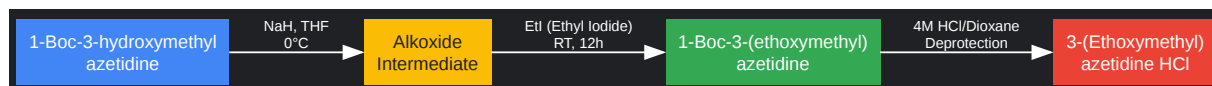
- Substrate: 1-Boc-3-(ethoxymethyl)azetidine.
- Reagent: 4M HCl in Dioxane.
- Protocol:
 - Dissolve intermediate in minimal dry dioxane or
.
 - Add 4M HCl/Dioxane (5 eq) at
.
 - Stir at RT for 2–4 hours. White precipitate forms.
 - Isolation: Filter the solid under

or concentrate and triturate with

.

- Product: 3-(Ethoxymethyl)azetidinium hydrochloride.[3]

Synthesis Workflow Diagram



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Figure 1: Synthetic workflow for the conversion of the N-Boc alcohol precursor to the final HCl salt.

Part 3: Analytical Characterization

To validate the synthesis, the following spectroscopic signatures must be confirmed.

Nuclear Magnetic Resonance (NMR)

- solvent: DMSO-

or

.

- NMR (400 MHz):
 - 9.0–9.5 (br s, 2H,
) [Disappears in
]
 - 3.70–4.10 (m, 4H, Azetidinium ring
) – Look for splitting due to puckering.
 - 3.55 (d, 2H,

-Ring)

- 3.45 (q, 2H,
)
- 2.90–3.10 (m, 1H, Ring CH)
- 1.15 (t, 3H,
)

Mass Spectrometry (LC-MS)

- Ionization: ESI (+)
- Observed Mass:

(Free base mass).
- Note: The HCl counterion is not observed in positive mode MS.

Part 4: Medicinal Chemistry Applications[2][3][4][8] [9][10][11][12][13][14]

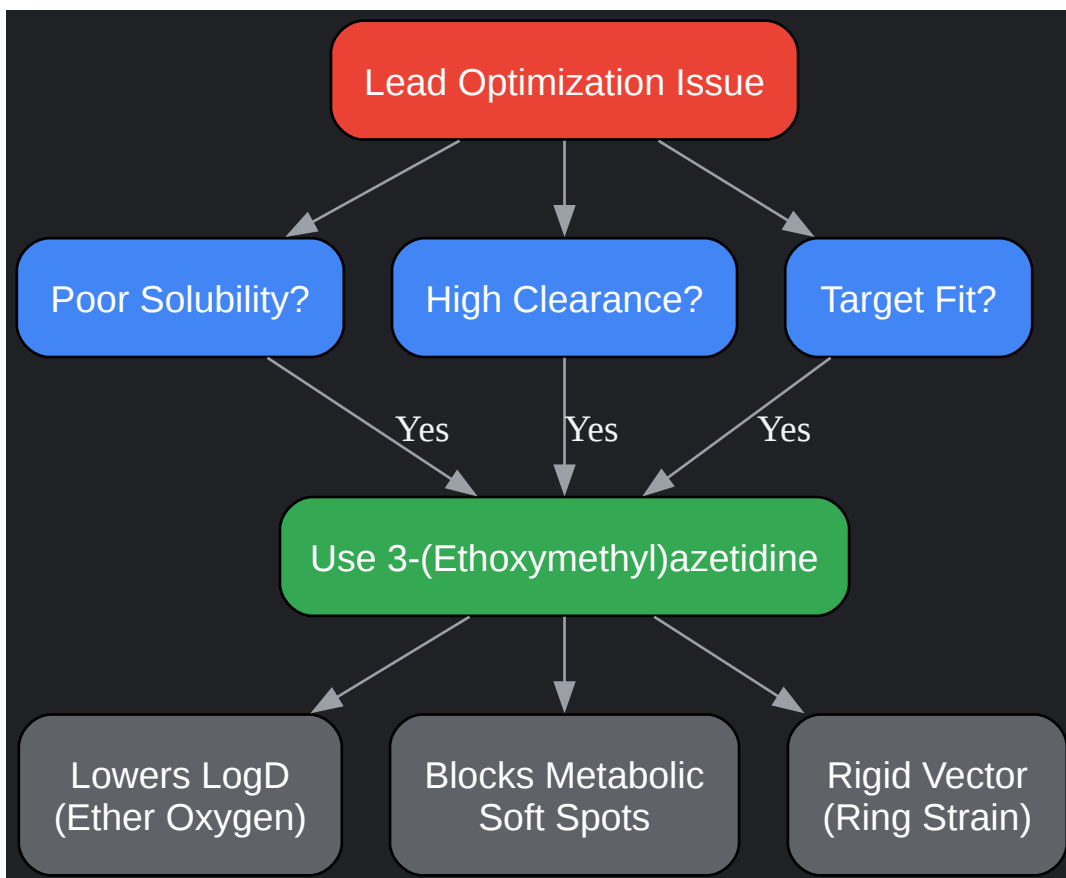
Bioisosterism & Design Logic

This molecule is frequently used to replace:

- Morpholine: The ethoxymethyl-azetidinium moiety mimics the ether oxygen of morpholine but with a completely different vector and lower molecular weight.
- Piperidine/Pyrrolidine: Introducing the ether side chain on the strained ring lowers lipophilicity (LogP) while maintaining steric bulk.

SAR Decision Tree

Why select 3-(Ethoxymethyl)azetidinium?



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Figure 2: Strategic rationale for incorporating the azetidine ether scaffold in drug design.

Part 5: Handling, Stability & Safety

Stability

- **Hygroscopicity:** As an HCl salt, the compound is hygroscopic. Store in a desiccator at for long-term stability.
- **Thermal:** Stable at room temperature, but avoid temperatures which may induce ring-opening or polymerization.
- **Chemical:** Compatible with standard amide coupling (EDC/HATU) and reductive amination conditions. Avoid strong Lewis acids which can open the ring.

Safety Profile

- Hazards: Causes skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).
- PPE: Nitrile gloves, safety goggles, and lab coat are mandatory. Handle in a well-ventilated fume hood.

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